1-Chloro-2-(diethoxymethyl)benzene
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Overview
Description
2-Chlorobenzaldehyde diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol. This compound is characterized by the presence of a chlorinated benzene ring and two ethoxy groups attached to the same carbon atom.
Preparation Methods
The synthesis of 2-chlorobenzaldehyde diethyl acetal typically involves the reaction of 2-chlorobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often require the removal of water to drive the equilibrium towards the formation of the acetal .
Chemical Reactions Analysis
2-Chlorobenzaldehyde diethyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to 2-chlorobenzaldehyde and ethanol.
Oxidation: The compound can be oxidized to form 2-chlorobenzoic acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions
Scientific Research Applications
2-Chlorobenzaldehyde diethyl acetal is used in various scientific research applications:
Organic Synthesis: It serves as a protecting group for aldehydes, allowing selective reactions to occur at other functional groups.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Material Science: The compound is used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde diethyl acetal involves its ability to form stable acetals, which can protect aldehyde groups from unwanted reactions. The formation of the acetal involves the nucleophilic addition of ethanol to the carbonyl group of 2-chlorobenzaldehyde, followed by the elimination of water .
Comparison with Similar Compounds
2-Chlorobenzaldehyde diethyl acetal can be compared with other acetals such as:
2-Chlorobenzaldehyde dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.
Benzaldehyde diethyl acetal: Lacks the chlorine substituent on the benzene ring.
2-Bromobenzaldehyde diethyl acetal: Contains a bromine atom instead of chlorine
These comparisons highlight the unique properties of 2-chlorobenzaldehyde diethyl acetal, such as its specific reactivity due to the presence of the chlorine atom.
Properties
IUPAC Name |
1-chloro-2-(diethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAOFFFFYDZUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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